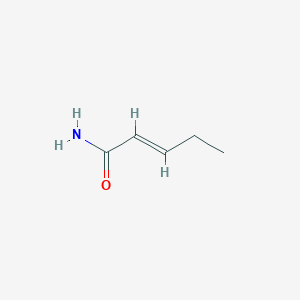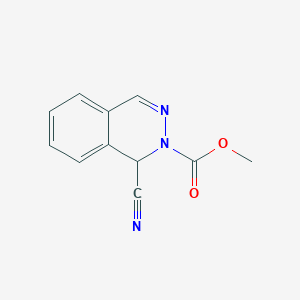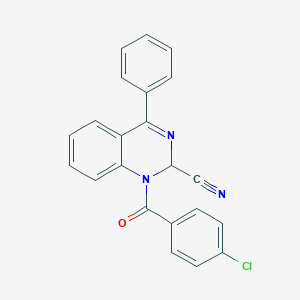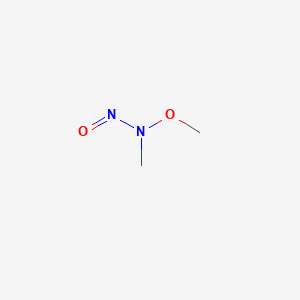![molecular formula C14H11ClN2O2 B231886 2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)
2-[(3-Chlorobenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorobenzoyl)amino]benzamide, also known as CBAB, is a chemical compound that has gained significant attention in the field of scientific research. CBAB is a synthetic molecule that has been used for various biochemical and physiological studies due to its unique properties.
Scientific Research Applications
2-[(3-Chlorobenzoyl)amino]benzamide has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to inhibit the activity of a class of enzymes called sirtuins, which are involved in various cellular processes such as DNA repair, metabolism, and aging. 2-[(3-Chlorobenzoyl)amino]benzamide has also been shown to inhibit the activity of a protein called PARP-1, which is involved in DNA repair and cell death. These properties make 2-[(3-Chlorobenzoyl)amino]benzamide a valuable tool for studying the mechanisms of these enzymes and proteins in various biological processes.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorobenzoyl)amino]benzamide involves its ability to bind to the active site of sirtuins and PARP-1, thereby inhibiting their activity. 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to bind to the nicotinamide binding site of sirtuins, which is essential for their enzymatic activity. 2-[(3-Chlorobenzoyl)amino]benzamide also binds to the DNA-binding domain of PARP-1, which is involved in its DNA repair and cell death functions.
Biochemical and Physiological Effects
2-[(3-Chlorobenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to induce cell death by inhibiting the activity of PARP-1, which is involved in DNA repair and cell survival. 2-[(3-Chlorobenzoyl)amino]benzamide has also been shown to inhibit the growth of cancer cells by inhibiting the activity of sirtuins, which are involved in various cellular processes that contribute to cancer growth and progression. In non-cancer cells, 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of sirtuins, which are involved in regulating the immune response.
Advantages and Limitations for Lab Experiments
2-[(3-Chlorobenzoyl)amino]benzamide is a valuable tool for studying the mechanisms of sirtuins and PARP-1 in various biological processes. 2-[(3-Chlorobenzoyl)amino]benzamide is relatively easy to synthesize and can be used at low concentrations, making it a cost-effective tool for studying these enzymes and proteins. However, 2-[(3-Chlorobenzoyl)amino]benzamide has some limitations, including its specificity for sirtuins and PARP-1, which may limit its use in studying other enzymes and proteins. Additionally, 2-[(3-Chlorobenzoyl)amino]benzamide may have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 2-[(3-Chlorobenzoyl)amino]benzamide in scientific research. One potential direction is the development of 2-[(3-Chlorobenzoyl)amino]benzamide analogs that have improved specificity for sirtuins and PARP-1, which may enhance their usefulness as research tools. Another potential direction is the use of 2-[(3-Chlorobenzoyl)amino]benzamide in combination with other drugs or compounds to enhance its effects on cancer cells or other cellular processes. Additionally, 2-[(3-Chlorobenzoyl)amino]benzamide may be useful in studying the role of sirtuins and PARP-1 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-[(3-Chlorobenzoyl)amino]benzamide is a valuable tool for studying the mechanisms of sirtuins and PARP-1 in various biological processes. 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to have unique properties that make it a useful research tool, including its ability to inhibit the activity of these enzymes and proteins. 2-[(3-Chlorobenzoyl)amino]benzamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, 2-[(3-Chlorobenzoyl)amino]benzamide is a promising compound that has the potential to contribute significantly to our understanding of various biological processes.
Synthesis Methods
2-[(3-Chlorobenzoyl)amino]benzamide can be synthesized through a multi-step process starting with the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of a base to form 2-[(3-Chlorobenzoyl)amino]benzamide. The synthesis of 2-[(3-Chlorobenzoyl)amino]benzamide is relatively simple and can be carried out using standard laboratory techniques.
properties
Molecular Formula |
C14H11ClN2O2 |
|---|---|
Molecular Weight |
274.7 g/mol |
IUPAC Name |
2-[(3-chlorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
InChI Key |
VGTSEAVKDSQDAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)





![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)




